4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol
Description
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a hydroxyl group and a 1,2,3-triazole moiety. This scaffold combines the rigidity of the piperidine ring with the hydrogen-bonding capabilities of the triazole and hydroxyl groups, making it a versatile building block in medicinal chemistry. Its synthesis often leverages click chemistry (azide-alkyne cycloaddition) to install the triazole ring efficiently .
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C7H12N4O/c12-7(1-3-8-4-2-7)6-5-9-11-10-6/h5,8,12H,1-4H2,(H,9,10,11) |
InChI Key |
WHLYOKPDJLEMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The piperidine ring can be introduced through various synthetic routes, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol with related piperidine-triazole hybrids:
Key Observations:
Triazole vs. Other Heterocycles :
- The 1,2,3-triazole in the target compound enables strong hydrogen bonding and dipole interactions, distinguishing it from 1,2,4-triazoles (e.g., 1305712-63-3) and pyrazole/isoxazole hybrids (e.g., 1439904-01-4) .
- 1,2,3-Triazoles are synthetically accessible via click chemistry, enhancing their utility in drug discovery .
Substitution Position on Piperidine: Hydroxyl groups at the 4-position (target compound) versus 3-position (1383773-23-6) alter hydrogen-bonding patterns and molecular polarity. The 4-OH group may enhance solubility compared to non-hydroxylated analogs (e.g., 1439904-01-4) .
Pharmacological Implications :
- Compounds with halogenated aryl groups (e.g., 1305712-63-3) or extended aromatic systems (e.g., 1383773-23-6) often exhibit improved target affinity due to hydrophobic interactions .
- Methylpyrazole-substituted analogs (e.g., 1498268-49-7) show reduced polarity, which may influence blood-brain barrier penetration .
Biological Activity
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a triazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is with a molecular weight of 168.20 g/mol. The compound can exist in various forms, including its dihydrochloride salt, which enhances its solubility and stability in biological systems .
Synthesis
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, a method widely recognized in "click chemistry." This approach allows for the efficient formation of triazole derivatives under mild conditions .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated various fluoroquinolone derivatives containing this triazole-piperidine structure and found that certain compounds showed comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. Notably, compounds derived from this compound have been shown to induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins such as Bcl2. For example, specific derivatives demonstrated IC50 values as low as 9.70 nM against cancer cell lines .
Study on Antiproliferative Effects
A study published in MDPI highlighted the antiproliferative effects of specific derivatives of this compound on human epithelial cancer cell lines. The compounds were tested for their ability to activate caspase proteins associated with apoptosis. The results indicated substantial overexpression of caspase levels compared to untreated controls, suggesting a potent mechanism for inducing cancer cell death .
Antioxidant Activity
Additionally, the antioxidant properties of this compound have been assessed using DPPH radical scavenging assays. Certain derivatives exhibited significant antioxidant activity comparable to established antioxidants like Trolox . This suggests potential applications in preventing oxidative stress-related diseases.
Comparative Analysis
| Compound | Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound (derivative) | Antibacterial | - | Inhibition of bacterial growth |
| This compound (derivative) | Anticancer | 9.70 | Apoptosis induction via caspase activation |
| This compound (derivative) | Antioxidant | - | Radical scavenging |
Q & A
Basic: What are efficient synthetic routes for 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol, and how can reaction conditions be optimized?
Answer:
The synthesis of piperidin-4-ol derivatives typically involves cyclization or functionalization of preformed piperidine scaffolds. For example, triazole-containing compounds are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A general procedure for analogous heterocycles involves refluxing intermediates in ethanol or xylene, followed by recrystallization from DMF–EtOH (1:1) or methanol . Optimization can include adjusting solvent polarity (e.g., ethanol vs. xylene), reaction time (2–30 hours), and purification methods (e.g., column chromatography vs. recrystallization) . Kinetic monitoring via TLC or HPLC is recommended to identify optimal conditions.
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H- vs. 2H-isomer) via coupling patterns and NOE experiments.
- X-ray Diffraction (XRD) : Resolve stereochemical ambiguities and confirm the hydroxyl group’s axial/equatorial position in the piperidine ring .
- FT-IR : Identify hydrogen bonding between the hydroxyl group and triazole nitrogen (broad O-H stretch ~3200 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., loss of H₂O or triazole moiety).
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
Discrepancies often arise from polymorphic forms or solvent-dependent degradation. Strategies include:
- Polymorph Screening : Use solvent-drop grinding or thermal analysis (DSC/TGA) to identify crystalline forms .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then monitor changes via HPLC .
- Solubility Profiling : Compare solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal storage conditions .
Advanced: What computational methods are effective for predicting the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Triazole’s hydrogen-bonding capacity may enhance binding affinity .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess conformational stability of the piperidine ring in aqueous or lipid bilayer environments .
Advanced: How can researchers address low yields in the final step of synthesizing this compound?
Answer:
Low yields may result from steric hindrance or competing side reactions. Mitigation strategies:
- Protecting Groups : Temporarily protect the hydroxyl group during triazole formation (e.g., using tert-butyldimethylsilyl ether) .
- Catalyst Optimization : Replace Cu(I) catalysts with Ru(II) for regioselective triazole synthesis .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes vs. 24 hours) .
Methodological: What analytical techniques are recommended for detecting impurities in this compound?
Answer:
- HPLC-MS : Quantify trace impurities (e.g., unreacted intermediates) using a C18 column and acetonitrile/water gradient .
- Residual Solvent Analysis : Employ GC-MS to detect ethanol or DMF residues from synthesis .
- Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity ≥95% .
Methodological: How should researchers handle hygroscopic intermediates during synthesis?
Answer:
- Storage : Use desiccators with silica gel or molecular sieves for moisture-sensitive intermediates .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
- Lyophilization : Remove residual solvents under vacuum for stable solid intermediates .
Advanced: What strategies ensure reproducibility in biological assays involving this compound?
Answer:
- Strict Solvent Control : Use DMSO of ≥99.9% purity to avoid solvent-induced aggregation .
- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) in dose-response experiments .
- Data Normalization : Account for batch-to-batch variability using internal standards (e.g., fluorescent probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
